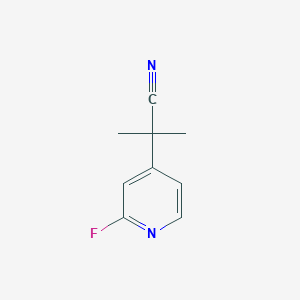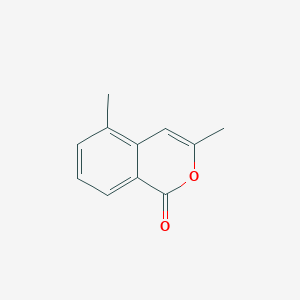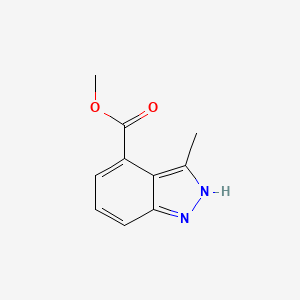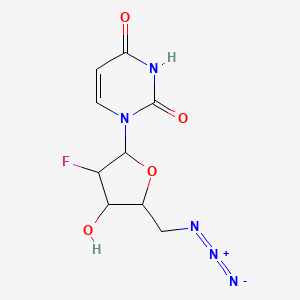
5-Bromo-3-(methylthio)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(methylthio)pyridin-2-amine: is an organic compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 3rd position, and an amino group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3-(methylthio)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 3-(methylthio)pyridin-2-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-(methylthio)pyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or palladium on carbon (Pd/C) in hydrogen atmosphere.
Major Products Formed:
Substitution: Formation of 3-(methylthio)pyridin-2-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 5-bromo-3-(methylsulfinyl)pyridin-2-amine or 5-bromo-3-(methylsulfonyl)pyridin-2-amine.
Reduction: Formation of 3-(methylthio)pyridin-2-amine or other reduced derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: Used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-3-(methylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and methylthio groups can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
5-Bromo-3-methylpyridin-2-amine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-(Methylthio)pyridin-2-amine: Lacks the bromine atom, which can affect its ability to undergo certain substitution reactions.
5-Bromo-2-methylpyridin-3-amine: Has a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness:
5-Bromo-3-(methylthio)pyridin-2-amine is unique due to the combination of the bromine atom and the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C6H7BrN2S |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
5-bromo-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C6H7BrN2S/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
InChIキー |
WEHAZAVOGJEOLX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(N=CC(=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)




![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)

